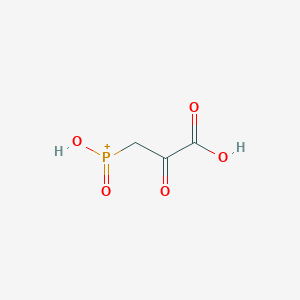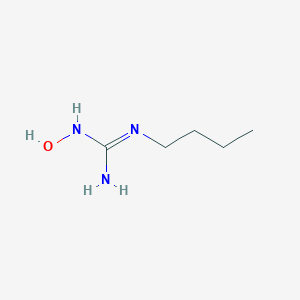
Florifenine
描述
Florifenine, also known as 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor, is a potent inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase). HMG-CoA reductase is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol, isoprenoids, and other important biological molecules. Florifenine has been studied for its potential to inhibit cholesterol synthesis and its effects on other metabolic pathways.
科学研究应用
局部抗炎活性
Florifenine,被鉴定为2-(1-吡咯烷基)乙基N-[7-(三氟甲基)-4-喹啉基]蒽酸酯,已被研究其抗炎特性。一项研究表明,在小鼠中局部给予florifenine有效减轻了炎症。它显示出对由12-O-四十二碳酸酯(TPA)和花生四烯酸(AA)诱导的耳水肿具有剂量相关的抗炎活性。该化合物还抑制了炎症耳部中的中性粒细胞迁移和前列腺素E2(PGE2)含量。此外,在人类血液中,florifenine是血栓素B2(TXB2)生成的有效抑制剂,表明其作用机制涉及抑制花生四烯酸代谢和调节中性粒细胞功能 (Bustos et al., 1995)。
作用机制
Target of Action
Florifenine is a novel anti-inflammatory agent . Its primary targets are the inflammatory responses in the body, particularly those mediated by arachidonic acid metabolism and neutrophil functions .
Mode of Action
Florifenine interacts with its targets by inhibiting certain processes that contribute to inflammation. Specifically, it has been shown to inhibit neutrophil migration and the production of Prostaglandin E2 (PGE2), a lipid compound that plays a key role in the inflammatory response . Florifenine also selectively inhibits the generation of Thromboxane B2 (TXB2), another compound involved in inflammation .
Biochemical Pathways
Florifenine affects the arachidonic acid (AA) metabolic pathway . AA is a polyunsaturated fatty acid that is converted into various eicosanoids, including prostaglandins and thromboxanes, which are involved in inflammation. By inhibiting the production of PGE2 and TXB2, florifenine can reduce inflammation .
Result of Action
The molecular and cellular effects of Florifenine’s action primarily involve the reduction of inflammation. It has been shown to produce dose-related anti-inflammatory activity in topical applications . In addition to inhibiting neutrophil migration and PGE2 content in inflamed areas, it also dose-dependently inhibits leukocyte migration and PGE2 levels in inflammation induced by zymosan .
属性
IUPAC Name |
2-pyrrolidin-1-ylethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYUDHAZMAVLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00868763 | |
| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Florifenine | |
CAS RN |
83863-79-0 | |
| Record name | Florifenine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLORIFENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UT8VQG94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary area of focus regarding Florifenine's activity according to this research paper?
A1: This study primarily investigates Florifenine's potential as a topical anti-inflammatory agent. The research explores its effects on arachidonic acid metabolism and neutrophil functions, both of which are key players in inflammatory processes [].
Q2: Can you elaborate on the significance of studying arachidonic acid metabolism and neutrophil functions in relation to Florifenine's potential as an anti-inflammatory agent?
A2: Arachidonic acid is a fatty acid that serves as a precursor to various inflammatory mediators, such as prostaglandins and leukotrienes. Neutrophils are immune cells that play a critical role in the early stages of inflammation. By investigating Florifenine's influence on arachidonic acid metabolism and neutrophil functions, the researchers aim to understand the compound's mechanisms of action in mitigating inflammation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



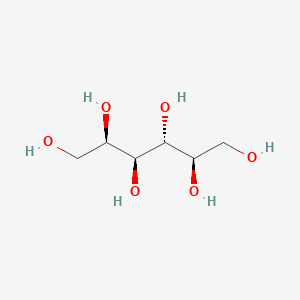
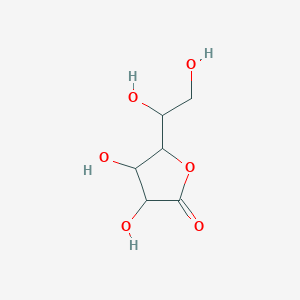

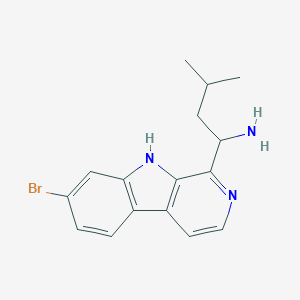
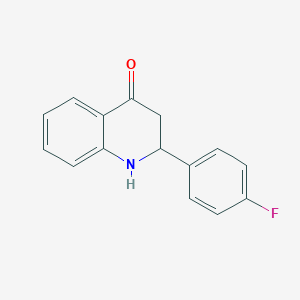
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5R)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B119584.png)
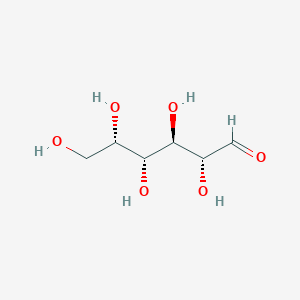
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)

